molecular formula C12H15N3O B1467199 {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1247047-40-0

{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467199
CAS No.: 1247047-40-0
M. Wt: 217.27 g/mol
InChI Key: PTQHXCUBSPHBSH-UHFFFAOYSA-N
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Description

{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a chemical compound featuring a 1,2,3-triazole core, a privileged scaffold in modern medicinal chemistry and chemical biology. The 1,2,3-triazole ring is known for its metabolic stability and ability to participate in hydrogen bonding, making it a valuable bioisostere for amide bonds and other functional groups in drug design . This specific derivative is characterized by a 4-ethylbenzyl group at the 1-position of the triazole ring and a hydroxymethyl group at the 4-position. Compounds containing the 1,2,3-triazole structure have demonstrated significant research value across multiple therapeutic areas. Structural analogs of this compound have been investigated as potent inhibitors of the HIV-1 Capsid (CA) protein, a promising target for novel antiretroviral therapies . Furthermore, 1,2,3-triazole-based molecules are being extensively studied as histone deacetylase (HDAC) inhibitors for cancer research , and as multifunctional agents for neurodegenerative diseases, showing potent inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The versatility of the 1,2,3-triazole core also extends to materials science, where similar molecules have been utilized in the development of fluorescent chemosensors for detecting explosives and metal cations . The presence of the hydroxymethyl group on the triazole ring provides a versatile handle for further synthetic modification via conjugation or derivatization, allowing researchers to create more complex molecules or probes. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

[1-[(4-ethylphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-2-10-3-5-11(6-4-10)7-15-8-12(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQHXCUBSPHBSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a member of the triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by its molecular formula C11H13N3OC_{11}H_{13}N_3O and a molecular weight of 219.24 g/mol. The compound features a triazole ring, which is known for its role in various biological systems and therapeutic applications.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with triazole rings can inhibit the growth of various bacterial strains and fungi. For instance, a related study highlighted that triazole derivatives exhibit significant activity against resistant strains of Mycobacterium tuberculosis . The mechanism often involves the inhibition of ergosterol synthesis in fungal cells, leading to cell membrane disruption.

Antitumor Properties

The antitumor potential of triazoles has been documented in several studies. Compounds similar to this compound have demonstrated cytotoxic effects on cancer cell lines. For example, certain triazole derivatives showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can enhance activity against specific tumor types.

Anti-inflammatory Effects

Triazoles are also recognized for their anti-inflammatory properties. Studies have shown that certain derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, particularly targeting cytochrome P450 enzymes involved in steroidogenesis and drug metabolism.
  • DNA Interaction : Some compounds can intercalate into DNA or inhibit topoisomerases, leading to disruptions in DNA replication and transcription.
  • Receptor Modulation : Triazoles may also interact with various receptors (e.g., estrogen receptors), influencing signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of triazole compounds against Staphylococcus aureus. The results indicated that modifications at the phenyl position significantly enhanced antibacterial activity, with some derivatives achieving MIC values below 10 µg/mL .

Study 2: Antitumor Activity

In another investigation focusing on breast cancer cell lines (MCF-7), a derivative structurally similar to this compound demonstrated an IC50 value of 15 µM. The study concluded that the presence of electron-donating groups on the phenyl ring was crucial for enhancing cytotoxicity .

Data Tables

Biological ActivityCompound StructureIC50 Value (µM)Reference
AntimicrobialTriazole derivative< 10
AntitumorSimilar structure15
Anti-inflammatoryVarious derivatives-

Scientific Research Applications

Molecular Formula and Structure

  • Molecular Formula : C12H16N4O
  • Molecular Weight : 216.2822 g/mol

The structure of {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol features a triazole ring which is known for its stability and ability to form various chemical bonds. This structural characteristic significantly contributes to its biological activity and utility in synthetic chemistry.

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research has shown that derivatives of triazoles exhibit significant activity against a range of pathogens. A study demonstrated that compounds similar to this compound possess antifungal and antibacterial properties, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have revealed promising results. For instance, compounds with a similar structure have been tested against various cancer cell lines, showing cytotoxic effects. The mechanism often involves the inhibition of specific enzymes or pathways critical for cancer cell survival .

Case Study: Synthesis and Activity

A notable case study involved synthesizing a series of triazole derivatives, including this compound. These compounds were evaluated for their biological activity against human cancer cell lines. Results indicated that modifications in the phenyl group significantly impacted the potency of these compounds .

Polymer Chemistry

Triazole-containing compounds are utilized in polymer chemistry due to their ability to participate in click reactions. This property allows for the development of novel materials with tailored properties. For example, incorporating this compound into polymer matrices can enhance thermal stability and mechanical strength .

Data Table: Comparison of Triazole Derivatives in Polymer Applications

Compound NameApplication AreaKey Properties
{1-[(4-methylphenyl)methyl]-1H-triazol-4-yl}methanolAntimicrobial coatingsHigh adhesion, low toxicity
{5-methyl-1-(4-methylphenyl)-triazol}Drug delivery systemsBiocompatibility
{1-[(4-ethylphenyl)methyl]-triazol}Smart materialsResponsive to stimuli

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzylic methylene group adjacent to the triazole ring enables nucleophilic displacement under mild conditions. For example:

  • Reaction with sodium azide : Substitution yields azide derivatives for click chemistry applications.

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ produces brominated analogs at the benzylic position.

Table 1: Nucleophilic substitution reactions

SubstrateReagent/ConditionsProductYield (%)Source
{1-[(4-Ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanolNaN₃, DMF, 70°C, 3 hCorresponding azide derivative78
This compoundNBS, CCl₄, AIBN, reflux, 6 h4-(Bromomethyl)-1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole65

Oxidation and Reduction

The primary alcohol undergoes oxidation to carboxylic acids or ketones:

  • Oxidation with Jones reagent : Forms {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}carboxylic acid .

  • Catalytic hydrogenation : Reduces the triazole ring under high-pressure H₂ with Pd/C, though this requires harsh conditions.

Key findings :

  • Oxidation reactions proceed with >85% efficiency in acidic media .

  • Reduction of the triazole ring is less favored compared to benzylic hydrogenolysis.

Acylation and Esterification

The hydroxyl group participates in typical alcohol derivatization:

  • Acetylation : Treatment with acetyl chloride yields the corresponding acetate ester .

  • Sulfonation : Reacts with tosyl chloride to form sulfonate esters for further substitutions .

Example reaction :

\text{ 1 4 Ethylphenyl methyl 1H 1 2 3 triazol 4 yl}}\text{ CH}_2\text{OH}+\text{AcCl}\xrightarrow{\text{Et}_3\text{N DCM}}\text{Acetylated product}\quad (95\%\text{ yield})[9]

Metal-Catalyzed Cross-Couplings

The benzylic position participates in Suzuki-Miyaura couplings:

  • Palladium-catalyzed arylations : Bonds with arylboronic acids to generate biaryl systems .

Optimized conditions :

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Base: K₂CO₃

  • Solvent: THF/H₂O (3:1)

  • Temperature: 85–90°C .

Biological Activity Correlations

Derivatives show promise in:

  • EGFR inhibition : Triazole-linked quinazolines exhibit IC₅₀ values of 1.2–8.7 μM against cancer cells .

  • Antimicrobial activity : MIC values range from 4–32 μg/mL against Gram-positive bacteria .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol with analogous triazole derivatives:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) LogP* (Predicted) Synthesis Yield (%)
Target Compound 4-Ethylbenzyl C₁₂H₁₅N₃O 217.27 2.1 Not reported
{1-[(Quinolin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol Quinolin-2-ylmethyl C₁₄H₁₂N₄O 252.28 2.8 88
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl C₉H₈ClN₃O 209.63 1.9 Not reported
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl C₁₀H₁₁N₃O 189.21 1.5 Not reported
(E)-2-[1-{[1-(3-Fluorophenyl)-1H-1,2,3-triazol-4-yl]methyl}imino)ethyl]-5-methoxyphenol 3-Fluorophenyl C₁₈H₁₆FN₃O₂ 325.34 2.5 Not reported

Notes:

  • LogP values (octanol-water partition coefficient) are predicted using fragment-based methods.
  • The quinoline derivative (row 2) exhibits higher molecular weight and hydrophobicity due to its fused aromatic system.
Anticancer Activity
  • Quinoxaline-Triazole Hybrids (e.g., IVd in ): Demonstrated IC₅₀ values of <1 µM against HeLa and MCF-7 cell lines, highlighting the impact of bromophenyl substituents on potency .
  • Schiff Base-Linked Triazoles (): Compounds 74 and 75 showed moderate cytotoxicity (IC₅₀: 45.1–78.9 µM), suggesting that electron-withdrawing substituents (fluoro, chloro) enhance activity compared to alkyl groups .
Antidiabetic Potential
  • Carbazole-Triazole Hybrids (): Compounds 7 and 8 exhibited IC₅₀ values of 1.0 and 0.8 µM against diabetes-related targets, underscoring the role of aromatic extensions (e.g., carbazole) in bioactivity .
Antibacterial and Antifungal Activity
  • Hydrazone-Triazole Derivatives (): Demonstrated moderate activity against E. coli and S. aureus, though the target compound’s efficacy remains unstudied .

Preparation Methods

Azide-Alkyne Cycloaddition Route

  • Azide Synthesis : The 4-ethylbenzyl azide can be synthesized by nucleophilic substitution of 4-ethylbenzyl bromide or chloride with sodium azide in a polar aprotic solvent like DMF or DMSO.
  • Alkyne Partner : Propargyl alcohol or a protected form of hydroxymethyl alkyne is used to introduce the hydroxymethyl substituent on the triazole ring.
  • CuAAC Reaction : The azide and alkyne are reacted in the presence of Cu(I) catalyst (e.g., CuSO4 with sodium ascorbate as a reducing agent) in a solvent such as t-BuOH/H2O mixture at room temperature or slightly elevated temperature to afford the 1,4-disubstituted triazole.

This method ensures regioselective formation of the 1,4-substituted triazole, positioning the 4-ethylbenzyl group at the N1 position and the hydroxymethyl group at the C4 position of the triazole ring.

Alternative Multi-Step Functionalization

  • Starting from a 1-(4-ethylbenzyl)-1H-1,2,3-triazole intermediate, selective lithiation at the 4-position of the triazole ring can be achieved using strong bases like n-butyllithium or lithium diisopropylamide (LDA).
  • Subsequent reaction with formaldehyde or paraformaldehyde under controlled conditions introduces the hydroxymethyl group at the 4-position.
  • This method requires careful control of reaction conditions to avoid side reactions and ensure regioselectivity.

Data Table: Comparative Summary of Preparation Methods

Method Key Reagents & Conditions Advantages Disadvantages Yield Range (%)
CuAAC (Click Chemistry) 4-ethylbenzyl azide + propargyl alcohol, CuSO4/ascorbate, t-BuOH/H2O, RT High regioselectivity, mild conditions, one-pot synthesis Requires azide precursor preparation, copper catalyst removal 70–95%
Lithiation and Formaldehyde Addition 1-(4-ethylbenzyl)-1H-1,2,3-triazole + n-BuLi/LDA + formaldehyde, low temp Direct functionalization, avoids azide handling Requires strong base, moisture sensitive, multi-step 50–75%

Research Findings and Notes

  • The CuAAC method is widely favored for synthesizing 1,2,3-triazole derivatives due to its robustness, high yields, and regioselectivity. It also allows for modular synthesis by varying azide or alkyne partners.
  • The lithiation approach offers a route to selectively functionalize the triazole ring post-synthesis but demands stringent anhydrous and low-temperature conditions to prevent side reactions.
  • Protection/deprotection strategies may be necessary if other functional groups are present or sensitive to reaction conditions.
  • The choice of solvent, temperature, and catalyst loading significantly influences the reaction rate and yield.
  • Purification typically involves chromatographic techniques or recrystallization to isolate the pure triazole methanol derivative.

Q & A

Q. What are the standard synthetic routes for {1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, and how are they optimized for yield and purity?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A common route involves reacting a 4-azidoquinoline derivative with propargyl alcohol under Cu(I) catalysis, followed by purification via column chromatography . Optimization includes:

  • Catalyst selection : Cu(I) salts (e.g., CuSO₄·5H₂O) with sodium ascorbate improve reaction efficiency.
  • Solvent systems : THF/water mixtures or ethanol enhance regioselectivity.
  • Characterization : ¹H/¹³C NMR confirms regiochemistry (e.g., absence of 1,5-regioisomer peaks) .

Q. How is the compound characterized structurally, and what analytical methods are critical for validation?

Key methods include:

  • NMR spectroscopy : Assigns triazole proton signals (δ 7.5–8.5 ppm) and hydroxyl protons (broad singlet at δ 3.5–5.0 ppm) .
  • X-ray crystallography : SHELXL refines crystal structures, resolving bond lengths (e.g., triazole C–N bonds ≈ 1.31–1.35 Å) and torsional angles .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 246.124) .

Advanced Research Questions

Q. What strategies are employed to investigate the compound’s biological activity, particularly in anticancer research?

  • In vitro screening : Cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., A549 lung cancer) with IC₅₀ values compared to standards like paeonol .
  • Mechanistic studies : Apoptosis induction (caspase-3 activation) and ROS generation are quantified via flow cytometry .
  • SAR analysis : Modifying the 4-ethylphenyl group (e.g., halogenation) enhances potency; IC₅₀ values correlate with substituent electronegativity .
Substituent (R)IC₅₀ (µM)Mechanism
3-Fluorophenyl45.1ROS↑
3-Chlorophenyl78.9Caspase-3↑
4-Ethylphenyl62.4Mitochondrial dysfunction

Q. How is crystallographic data analyzed to resolve structural ambiguities in derivatives?

SHELXL refinement identifies key features:

  • Hydrogen bonding : Hydroxyl groups form O–H···N bonds with triazole (≈2.8 Å), stabilizing crystal packing .
  • Torsional strain : Dihedral angles between triazole and aryl rings (≈15–25°) impact π-π stacking .
  • Disorder modeling : For flexible ethyl groups, partial occupancy refinement resolves positional ambiguity .

Q. What contradictions exist in reported biological data, and how are they addressed methodologically?

Discrepancies in IC₅₀ values (e.g., ±20% across studies) arise from:

  • Assay variability : Normalize against internal controls (e.g., doxorubicin) .
  • Solubility limits : Use DMSO concentrations ≤0.1% to avoid false negatives .
  • Cell line heterogeneity : Validate results across multiple lines (e.g., HeLa vs. MCF-7) .

Methodological Challenges

Q. How are computational methods integrated to predict the compound’s reactivity and pharmacokinetics?

  • DFT calculations : Optimize transition states for triazole formation (activation energy ≈25–30 kcal/mol) .
  • ADMET prediction : SwissADME estimates LogP ≈2.1 (moderate lipophilicity) and CYP3A4 inhibition risk .
  • Molecular docking : Triazole interactions with kinase ATP-binding pockets (e.g., CDK2) guide lead optimization .

Q. What functionalization strategies enhance the compound’s utility in drug discovery?

  • Phosphonate coupling : Appel reaction with P(O)(OR)₃ yields prodrugs with improved solubility .
  • Click chemistry : Azide-alkyne cycloaddition attaches fluorophores (e.g., BODIPY) for cellular tracking .
  • Bioconjugation : NHS esters link the hydroxyl group to peptides (e.g., RGD motifs) for targeted delivery .

Data Reproducibility

Q. What protocols ensure reproducibility in synthesizing and testing derivatives?

  • Standardized CuAAC : 1:1.2 azide:alkyne ratio, 24 hr reaction at 25°C .
  • QC thresholds : Purity ≥95% (HPLC, λ = 254 nm), residual Cu ≤10 ppm (ICP-MS) .
  • Biological triplicates : N = 3 independent experiments with SEM <10% .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
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{1-[(4-ethylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol

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